molecular formula C8H10N2O B359938 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one CAS No. 63704-54-1

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one

Cat. No.: B359938
CAS No.: 63704-54-1
M. Wt: 150.18g/mol
InChI Key: BABNDIHHFOPOOI-UHFFFAOYSA-N
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Description

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyridine ring, with an amino group at the 4-position and a keto group at the 2-position

Biochemical Analysis

Biochemical Properties

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key enzymes that this compound interacts with is receptor-interacting protein kinase 1 (RIPK1). This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. The binding of this compound to RIPK1 inhibits its activity, thereby preventing necroptosis and promoting cell survival . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit necroptosis in both human and mouse cellular assays, indicating its potential in preventing cell death and promoting cell survival . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell survival and apoptosis. This modulation of gene expression can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, this compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity and preventing the initiation of necroptosis . Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their activity, depending on the specific biochemical context. These interactions can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation can occur over extended periods. Studies have shown that this compound maintains its activity in in vitro assays for several hours, but prolonged exposure can lead to a decrease in its effectiveness . In in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that it can have sustained impacts on cell survival and metabolism over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit necroptosis and promote cell survival without causing significant adverse effects . At higher doses, toxic effects can be observed, including potential damage to tissues and organs. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For instance, the inhibition of RIPK1 by this compound can lead to changes in the metabolic pathways associated with cell survival and apoptosis . Additionally, this compound may interact with other metabolic enzymes, further affecting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of this compound to RIPK1 occurs in the cytoplasm, where it inhibits the kinase activity of RIPK1 and prevents necroptosis. Additionally, the localization of this compound to other subcellular compartments can influence its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-amino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-4-8(11)10-7-3-1-2-5(6)7/h4H,1-3H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABNDIHHFOPOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00980030
Record name 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00980030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63704-54-1
Record name 4-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00980030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5H,6H,7H-cyclopenta[b]pyridin-2-ol
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